Azosemide
Overview
Description
Azosemide is a loop diuretic used primarily to treat hypertension, edema, and ascites . It is a sulfonamide that is benzenesulfonamide substituted at positions 2, 4, and 5 by chlorine, (2-thienylmethyl)amino, and 1H-tetrazol-5-yl groups . This compound was brought to market in 1981 by Boehringer Mannheim and is available as a generic in some Asian countries .
Mechanism of Action
Target of Action
Azosemide primarily targets the sodium-potassium-chloride (Na-K-Cl) cotransporter NKCC1 . This cotransporter is found in the plasma membrane of a wide variety of cell types, including neurons, glia, and endothelial cells in the brain .
Mode of Action
The exact mechanism of action of this compound is unclear. It is known to act primarily on theloop of Henle , in both the medullary and cortical segments of the thick ascending limb . It inhibits sodium and chloride reabsorption throughout the thick ascending limb of the loop of Henle .
Biochemical Pathways
This compound is actively secreted in the renal proximal tubule possibly via a nonspecific organic acid secretory pathway in humans . There is thus a potential for disease states and other organic acids such as NSAIDs which affect the organic acid transport pathway to affect the efficacy of this compound .
Pharmacokinetics
This compound has a considerable first-pass metabolism which makes parenteral administration more effective than oral administration . Peak plasma concentrations are achieved in 3-4 hours when this compound is administered to healthy humans in a fasting state . The oral bioavailability is estimated to be 20.4% . It has a terminal half-life of 2-3 hours . The total body clearance is 112ml/min and renal clearance is 41.6ml/min .
Result of Action
This compound is a diuretic that has been used in the management of oedema and hypertension . Its diuretic effects upon oral administration match those of furosemide. Upon intravenous administration, this compound displays 55 to 8 times greater effect .
Action Environment
Environmental factors can influence the action of this compound. For instance, physiological changes occurring in diabetes mellitus patients could alter the pharmacokinetics and pharmacodynamics of the drugs used to treat the disease . Furthermore, the amount of this compound that reaches its site of action could be significantly modified by changes in the capacity of this transport system .
Biochemical Analysis
Biochemical Properties
Azosemide acts primarily on the loop of Henle, in both the medullary and cortical segments of the thick ascending limb . It inhibits sodium and chloride reabsorption throughout the thick ascending limb of the loop of Henle . The exact enzymes, proteins, and other biomolecules that this compound interacts with are not clearly known .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by acting as a diuretic, with effects upon oral administration matching those of furosemide . Upon intravenous administration, this compound displays 5.5 to 8 times greater effect
Molecular Mechanism
The exact mechanism of action of this compound is unclear . It is known to act primarily on the loop of Henle, in both the medullary and cortical segments of the thick ascending limb . It exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound undergoes considerable first-pass metabolism, which makes parenteral administration more effective than oral administration . Eleven metabolites of this compound were found in rats, but only this compound and its glucuronide were detected in humans
Transport and Distribution
This compound is actively secreted in the renal proximal tubule of humans . This may or may not involve a nonspecific organic acid secretory pathway . There is thus a potential for disease states and other organic acids such as NSAIDs which affect the organic acid transport pathway to affect the efficacy of this compound .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The preparation of azosemide involves several steps:
Chlorination and Amination: A compound of chemical formula II undergoes continuous chlorination and amination to prepare a dichlorobenzenamide derivative of chemical formula III.
Dehydration: The dichlorobenzenamide derivative is dehydrated to prepare a dechlorobenzonitrile derivative of chemical formula IV.
Nucleophilic Substitution: The dichlorobenzenetetrazole derivative reacts with thien-2-ylmethylamine in the presence of a base to produce this compound.
Chemical Reactions Analysis
Azosemide undergoes various chemical reactions:
Oxidation and Reduction:
Scientific Research Applications
Azosemide has several scientific research applications:
Comparison with Similar Compounds
Azosemide is compared with other loop diuretics such as furosemide, torasemide, bumetanide, and etacrynic acid . While all these compounds inhibit sodium and chloride reabsorption in the loop of Henle, this compound has a unique chemical structure with a tetrazole ring and a thienylmethylamine group . This structure contributes to its distinct pharmacokinetic and pharmacodynamic properties .
Similar Compounds
- Furosemide
- Torasemide
- Bumetanide
- Etacrynic acid
Properties
IUPAC Name |
2-chloro-5-(2H-tetrazol-5-yl)-4-(thiophen-2-ylmethylamino)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN6O2S2/c13-9-5-10(15-6-7-2-1-3-22-7)8(12-16-18-19-17-12)4-11(9)23(14,20)21/h1-5,15H,6H2,(H2,14,20,21)(H,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEDEBAJARCKCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC2=CC(=C(C=C2C3=NNN=N3)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN6O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046910 | |
Record name | Azosemide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Azosemide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041831 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Exact mechanism of action is unclear. However, it acts primarily on the loop of Henle, in both the medullary and cortical segments of the thick ascending limb. | |
Record name | Azosemide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08961 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
27589-33-9 | |
Record name | Azosemide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27589-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azosemide [USAN:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027589339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azosemide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08961 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Azosemide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azosemide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.121 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZOSEMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR40VT1L8Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Azosemide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041831 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
219.5 °C | |
Record name | Azosemide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041831 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.